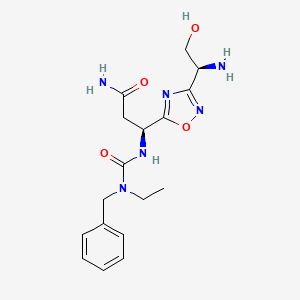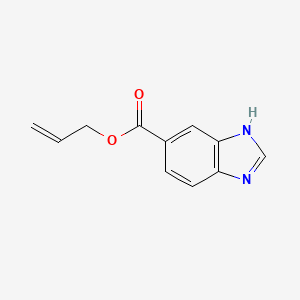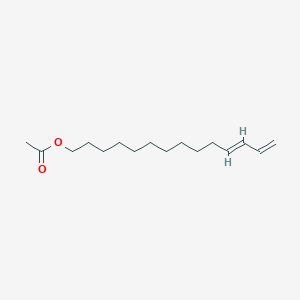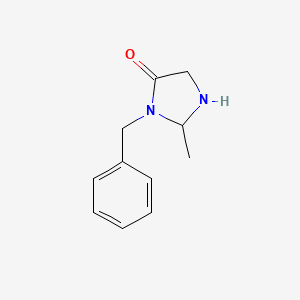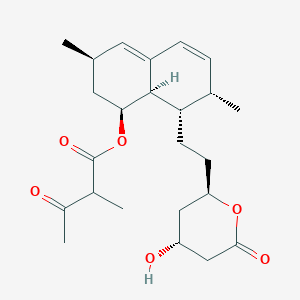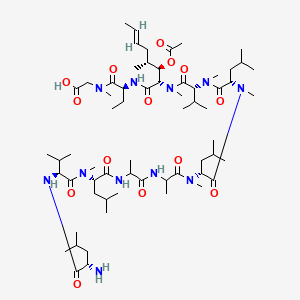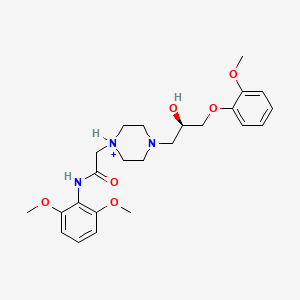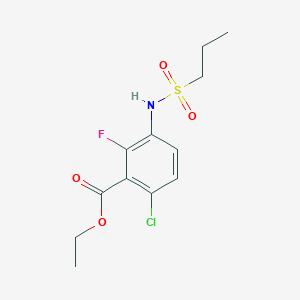
6-Chloro-2-fluoro-3-(propane-1-sulfonylamino)-benzoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group, a chloro substituent, a fluoro substituent, and a propylsulfonylamino group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Sulfonylation: The amino group is then sulfonylated using propylsulfonyl chloride to form the propylsulfonylamino group.
Halogenation: The chloro and fluoro substituents are introduced through halogenation reactions.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new benzoate derivatives with different substituents.
Oxidation: Formation of oxidized benzoate derivatives.
Reduction: Formation of reduced benzoate derivatives.
Hydrolysis: Formation of 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate can be compared with other similar compounds, such as:
- Ethyl 6-chloro-2-fluoro-3-(methylsulfonylamino)benzoate
- Ethyl 6-chloro-2-fluoro-3-(ethylsulfonylamino)benzoate
- Ethyl 6-chloro-2-fluoro-3-(butylsulfonylamino)benzoate
These compounds share similar structural features but differ in the length and nature of the sulfonylamino group. The uniqueness of ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15ClFNO4S |
|---|---|
Molekulargewicht |
323.77 g/mol |
IUPAC-Name |
ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate |
InChI |
InChI=1S/C12H15ClFNO4S/c1-3-7-20(17,18)15-9-6-5-8(13)10(11(9)14)12(16)19-4-2/h5-6,15H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
WLIKMIGERHYIBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)Cl)C(=O)OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)



